molecular formula C10H20N2O2 B8134090 tert-Butyl n-(1-ethylazetidin-3-yl)carbamate

tert-Butyl n-(1-ethylazetidin-3-yl)carbamate

Cat. No.: B8134090
M. Wt: 200.28 g/mol
InChI Key: HOBSGTCLKKLQFS-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Tert-butyl n-(1-ethylazetidin-3-yl)carbamate has been investigated for its potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to modulate biological pathways makes it significant in drug development.

Notable Studies :

  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes by binding to their active sites, altering their activity, which is crucial for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, indicating its use in developing new antibiotics.

Organic Synthesis

The compound serves as a protecting group for amines during the synthesis of complex organic molecules. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective reactions.

Reaction TypeDescription
Nucleophilic SubstitutionThe tert-butyl group can be replaced by other nucleophiles under specific conditions.
HydrolysisThe compound can undergo hydrolysis to yield 1-ethylazetidine and tert-butyl alcohol.
DeprotectionThe tert-butyl group can be removed using strong acids, revealing the free amine.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human carcinoma cell lines demonstrated significant inhibition of cell proliferation. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research has shown that this compound can effectively inhibit certain enzymes involved in disease processes, highlighting its therapeutic potential.

Summary of Applications

Application AreaDescription
Medicinal ChemistryUsed in drug development and enzyme inhibition studies.
Organic SynthesisActs as a protecting group in complex molecule synthesis.
Biological ResearchInvestigated for antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis . The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Biological Activity

tert-Butyl n-(1-ethylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2, with a molecular weight of 214.30 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl carbamate moiety that contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
StructureAzetidine + Carbamate
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions, which modulate the activity of proteins involved in critical biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that derivatives of azetidine compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further research is necessary to elucidate these mechanisms fully .

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that azetidine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects that enhance its efficacy.
  • Anticancer Research : Another study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for the creation of enzyme inhibitors and receptor ligands, which are essential for studying biological pathways and mechanisms .

Table 2: Applications in Research

ApplicationDescription
Medicinal ChemistryPrecursor for bioactive molecules
Antimicrobial ResearchDevelopment of new antibiotics
Anticancer Drug DesignLead compound for anticancer therapies

Properties

IUPAC Name

tert-butyl N-(1-ethylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-12-6-8(7-12)11-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBSGTCLKKLQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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